molecular formula C9H10F3N B1290583 Methyl(2,2,2-trifluoro-1-phenylethyl)amine CAS No. 65687-09-4

Methyl(2,2,2-trifluoro-1-phenylethyl)amine

Cat. No. B1290583
CAS RN: 65687-09-4
M. Wt: 189.18 g/mol
InChI Key: PARXLQDTVSGAAM-UHFFFAOYSA-N
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Description

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a compound that falls within the category of alpha-phenylethylamines with a trifluoromethyl substituent. This structural motif is significant in the field of organic chemistry due to its presence in various biologically active molecules and potential use in asymmetric synthesis .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted alpha-phenylethylamines can be achieved through the regioselective hydrogenolysis of bis(alpha-methylbenzyl)amine derivatives. The process is influenced by the steric effects of the trifluoromethyl substituent on the aromatic ring rather than electronic effects, which allows for a practical approach to asymmetric synthesis of these compounds .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into related structures. For instance, the study of tris((6-phenyl-2-pyridyl)methyl)amine derivatives reveals that the introduction of substituents can retain the hydrophobic cavities in metal complexes, which is crucial for accommodating small molecules . This information can be extrapolated to suggest that the trifluoromethyl group in this compound could similarly affect its molecular interactions and binding properties.

Chemical Reactions Analysis

The chemical reactivity of aromatic amines, which are structurally related to this compound, can be observed in the carbomethoxylating reactions with methyl phenyl carbonate in the presence of group 3 metal triflate catalysts. These reactions are sensitive to the nature of the substituents and the metal center, indicating that the trifluoromethyl group could also influence the reactivity of this compound in similar contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the solubility of ligands in organic and aqueous solvents is an important property that can be modified by derivatization, as seen in the study of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine . Additionally, the presence of a trifluoromethyl group can introduce significant steric effects, which can influence the selectivity and outcome of chemical reactions, as demonstrated in the regioselective hydrogenolysis of bis(alpha-methylbenzyl)amine derivatives .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through nucleophilic addition , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

The compound might be involved in the synthesis of chiral amines , but the downstream effects of this are not clear

properties

IUPAC Name

2,2,2-trifluoro-N-methyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXLQDTVSGAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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